molecular formula C11H9NO4 B2631308 3-formyl-6-methoxy-1H-indole-2-carboxylic Acid CAS No. 858752-19-9

3-formyl-6-methoxy-1H-indole-2-carboxylic Acid

Cat. No.: B2631308
CAS No.: 858752-19-9
M. Wt: 219.196
InChI Key: ZAEVIKWGVRHQAW-UHFFFAOYSA-N
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Description

3-Formyl-6-methoxy-1H-indole-2-carboxylic acid (CAS: 858752-19-9) is a substituted indole derivative characterized by a formyl group at position 3, a methoxy group at position 6, and a carboxylic acid moiety at position 2. Its molecular formula is C₁₁H₉NO₄, with a molecular weight of 219.20 g/mol . The compound’s structure enables diverse reactivity, particularly via the formyl group, which is pivotal in condensation reactions for synthesizing heterocyclic derivatives (e.g., thiazole-fused indoles) . It is commercially available in high purity (>95%) and is used in pharmaceutical and agrochemical research .

Properties

IUPAC Name

3-formyl-6-methoxy-1H-indole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO4/c1-16-6-2-3-7-8(5-13)10(11(14)15)12-9(7)4-6/h2-5,12H,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAEVIKWGVRHQAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=C(N2)C(=O)O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-formyl-6-methoxy-1H-indole-2-carboxylic acid typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This reaction involves the cyclization of phenylhydrazines with aldehydes or ketones in the presence of an acid catalyst . For this specific compound, the starting materials would include a methoxy-substituted phenylhydrazine and a formyl-substituted aldehyde, with the reaction conditions optimized to yield the desired product.

Industrial Production Methods

Industrial production of indole derivatives often involves large-scale Fischer indole synthesis, utilizing continuous flow reactors to enhance efficiency and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to maximize the production of this compound .

Chemical Reactions Analysis

Types of Reactions

3-formyl-6-methoxy-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-formyl-6-methoxy-1H-indole-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-formyl-6-methoxy-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The methoxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues differ in substituents at positions 1, 3, 6, and 7, influencing physicochemical properties and applications.

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications References
6-Methoxy-1H-indole-2-carboxylic acid No formyl group at position 3 207.19 Antifungal activity; synthesized via microbial fermentation .
3-Ethyl-6-chloro-1H-indole-2-carboxylic acid Ethyl (C3), chloro (C6) 223.10 Enhanced lipophilicity; used in antibacterial studies. $^1$H NMR: δ 13.03 (carboxylic proton) .
3-Formyl-6-methoxy-1-methyl-1H-indole-2-carboxylic acid Methyl (N1), formyl (C3), methoxy (C6) 233.22 Increased steric hindrance; >95% purity. Potential for derivatization .
3-Formyl-5,6-dimethoxy-1H-indole-2-carboxylic acid Formyl (C3), dimethoxy (C5, C6) 249.23 Higher lipophilicity; used in fluorescence-based probes .
7-Chloro-3-methyl-1H-indole-2-carboxylic acid Chloro (C7), methyl (C3) 209.62 Electron-withdrawing substituents enhance acidity. CAS: 16381-48-9 .

Spectroscopic and Reactivity Comparisons

  • Formyl Group Reactivity: The formyl group in the target compound facilitates condensation with amines or thiols, enabling synthesis of bioactive heterocycles (e.g., thiazolo[3,2-a]indoles) .
  • NMR Profiles :
    • The carboxylic proton in 3-ethyl-6-chloro-1H-indole-2-carboxylic acid appears at δ 13.03, slightly downfield compared to the target compound due to electron-withdrawing chloro substitution .
    • Methoxy groups (δ ~3.76–3.80 in $^1$H NMR) are consistent across methoxy-containing analogues .
  • Solubility : Methyl or ethyl substituents (e.g., 1-methyl or 3-ethyl derivatives) improve organic solvent solubility, whereas polar carboxylic acid moieties enhance aqueous solubility .

Biological Activity

3-Formyl-6-methoxy-1H-indole-2-carboxylic acid (3F6MICA) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and research findings related to its therapeutic applications.

Chemical Structure and Properties

3F6MICA is characterized by the presence of a formyl group, a methoxy group, and a carboxylic acid functional group. The molecular formula is C11H11NO4C_{11}H_{11}NO_4, which contributes to its distinct chemical reactivity and biological activity.

Property Details
Molecular FormulaC11H11NO4C_{11}H_{11}NO_4
Functional GroupsFormyl, Methoxy, Carboxylic Acid
Structural FeaturesIndole core

The biological activity of 3F6MICA is largely attributed to its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the methoxy group enhances lipophilicity, facilitating cell membrane penetration and increasing bioavailability.

Biological Activities

Research indicates that 3F6MICA exhibits a range of biological activities:

  • Antimicrobial Activity : The compound has shown effectiveness against various pathogens. It disrupts microbial cell membranes and inhibits essential enzymes, making it a candidate for novel antimicrobial agents.
  • Anticancer Properties : Studies have documented its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines, including breast and lung cancer cells. It acts by interfering with key cellular pathways involved in cancer progression .
  • Anti-HIV Activity : Similar indole derivatives have been identified as inhibitors of HIV-1 integrase, suggesting potential antiviral properties for 3F6MICA as well .

Anticancer Activity

In vitro studies have demonstrated that 3F6MICA exhibits dose-dependent cytotoxicity against cancer cells. For instance:

  • Cell Line Studies : Treatment of breast cancer cell lines with varying concentrations of 3F6MICA resulted in significant inhibition of cell growth.
  • Mechanism : The compound downregulates anti-apoptotic proteins while upregulating pro-apoptotic factors, leading to increased cell death.

Antimicrobial Activity

Research has shown that 3F6MICA possesses notable antimicrobial properties:

  • Minimum Inhibitory Concentration (MIC) : Studies determined the MIC against bacterial strains like Staphylococcus aureus and Escherichia coli, indicating effective inhibition at low concentrations .

Comparative Analysis with Similar Compounds

To understand the uniqueness of 3F6MICA, it is useful to compare it with other indole derivatives:

Compound Name Molecular Formula Biological Activity
Indole-3-acetic acidC10H9NO2C_{10}H_{9}NO_2Plant hormone involved in growth
3-MethoxyindoleC10H9NOC_{10}H_{9}NOVarious biological processes
6-Methoxyindole-2-carboxylic acidC10H9NO3C_{10}H_{9}NO_3Similar structure but lacks the formyl group

The presence of both formyl and methoxy groups in 3F6MICA distinguishes it from other derivatives, contributing to its unique reactivity and potential therapeutic applications.

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